2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

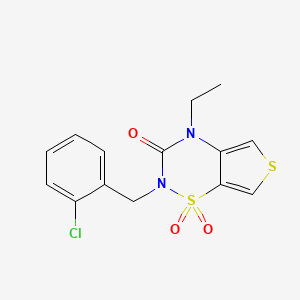

The compound 2H-Thieno[3,4-e]-1,2,4-thiadiazin-3(4H)-one, 2-((2-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide belongs to the thienothiadiazine dioxide family, characterized by a fused thiophene-thiadiazine ring system with sulfone groups. Its structure includes a 2-((2-chlorophenyl)methyl) substituent at position 2 and a 4-ethyl group at position 4. The 1,1-dioxide moiety enhances electrophilicity and stability, making it relevant for pharmaceutical and material science applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((2-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide” typically involves multi-step organic reactions. Common starting materials include thiophene derivatives and chlorophenyl compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for cost-efficiency, safety, and environmental considerations. Purification steps such as crystallization, distillation, or chromatography might be employed to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions might lead to the formation of thiols or other reduced sulfur-containing species.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Overview

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, specifically the compound with the structure 2-((2-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide (CAS No. 206662-15-9), is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its applications in various fields, particularly in medicinal chemistry and biological research.

Anti-inflammatory Effects

Research indicates that derivatives of thiadiazine can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), thus reducing inflammation. This property positions the compound as a potential therapeutic agent for inflammatory diseases.

Anticancer Properties

Studies have shown that compounds similar to 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one exhibit cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound may act as a non-nucleoside reverse transcriptase inhibitor (NNRTI), disrupting viral replication in HIV-infected cells at low concentrations while showing minimal toxicity to host cells .

- Case Studies : Research involving related thiadiazine derivatives demonstrated significant activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key substituents and their effects include:

| Substituent | Effect on Activity |

|---|---|

| 2-Chlorophenylmethyl group | Enhances lipophilicity and cellular uptake |

| Ethyl group | Modulates potency against specific biological targets |

Industrial Applications

In an industrial context, the production of this compound may involve large-scale reactions optimized for cost-efficiency and safety. Methods such as crystallization and chromatography are employed for purification to meet product specifications.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Structural Analogues in the Thienothiadiazine Dioxide Family

Compound 26 () :

- Structure: 4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide.

- Key Features : Allyl and chloro substituents.

- Physical Properties : Melting point (mp) = 85–86°C; characterized by $^{1}\text{H NMR}$ and elemental analysis.

- Comparison: The allyl group introduces steric bulk compared to the ethyl group in the target compound.

Compound 28 () :

- Structure: 4-Allyl-6-chloro-2-methyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide.

- Key Features : Additional methyl group at position 2.

- Physical Properties : mp = 90–92°C; $^{1}\text{H NMR}$ confirms methyl substitution.

Pyrido-Thiadiazinone Dioxide Analogues

Compound :

- Structure : 2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide.

- Key Features : Pyridine ring fusion (vs. thiophene in the target) with fluorobenzyl and methylsulfanyl substituents.

- Comparison : The pyridine ring increases basicity, while the methylsulfanyl group introduces sulfur-based hydrophobicity. The fluorobenzyl substituent may enhance metabolic stability compared to the target’s chlorophenylmethyl group .

USP Torsemide Related Compound E () :

- Structure : 4-(3-Tolyl)-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide.

- Key Features: Pyrido-thiadiazinone core with 3-tolyl substituent.

- Comparison : The toluyl group (methylphenyl) provides steric hindrance distinct from the ethyl and chlorophenyl groups in the target compound. Such differences could influence receptor binding in pharmacological contexts .

Substituent-Driven Comparisons

Compound :

- Structure: 4-Benzyl-2-(pyridin-2-ylmethyl)-2H-thieno[3,4-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide.

- Key Features : Benzyl and pyridinylmethyl substituents.

- Comparison : The pyridinylmethyl group introduces nitrogen-based polarity, contrasting with the target’s chlorophenylmethyl group. This may affect solubility and intermolecular interactions .

Research Findings and Implications

Synthetic Flexibility: Thienothiadiazine dioxides () are synthesized via reductive alkylation and nucleophilic substitution, enabling diverse substituent incorporation. The target compound’s 2-chlorophenylmethyl group likely requires selective benzylation steps .

Substituent Effects :

- Chlorophenyl groups enhance lipophilicity and aromatic interactions compared to aliphatic substituents (e.g., allyl, ethyl).

- Ethyl groups at position 4 may reduce steric hindrance relative to bulkier substituents like benzyl .

Substituent choice critically modulates target selectivity .

Biological Activity

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, specifically the compound with the structure 2-((2-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide (CAS No. 206662-15-9), is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound features a thieno ring fused with a thiadiazine core, characterized by the following structural formula:

This unique structure imparts distinctive chemical properties that are of interest for various pharmacological applications.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazine compounds often exhibit significant antimicrobial properties. The specific compound has shown promising results in preliminary studies:

- Mechanism : The presence of the thiadiazine ring enhances the interaction with microbial enzymes, potentially inhibiting their activity.

- Case Study : A study evaluating similar compounds found that modifications to the thiadiazine structure could enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies:

- Cytotoxicity : In vitro assays have demonstrated that derivatives of this class can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, related compounds exhibited IC50 values ranging from 0.32 μM to 8.91 μM against these cell lines .

- Mechanism of Action : The mechanism involves inhibition of key signaling pathways associated with cell proliferation and survival, particularly through interactions with receptors such as EGFR .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer. The compound's anti-inflammatory potential is noteworthy:

- Research Findings : Studies suggest that thiadiazine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thus reducing inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Substituent | Effect on Activity |

|---|---|

| 2-Chlorophenylmethyl group | Enhances lipophilicity and cellular uptake |

| Ethyl group | Modulates potency against certain targets |

The substitution patterns significantly affect the compound's interaction with biological targets, influencing both efficacy and selectivity.

Synthesis Methods

The synthesis of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one typically involves multi-step organic reactions:

- Formation of Thiadiazine Core : Utilizing precursors like thiosemicarbazides.

- Substitution Reactions : Introducing substituents such as chlorophenylmethyl groups through alkylation reactions.

- Final Modifications : Oxidation steps to achieve the dioxo form.

Q & A

Q. Basic: How can researchers optimize the multi-step synthesis of this compound?

Answer :

The synthesis involves sequential reactions, including cyclization, sulfonation, and substitution. Key optimization strategies include:

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve intermediate stability during sulfonation .

- Temperature Control : Gradual heating (60–80°C) minimizes side reactions during the oxidation step to form the 1,1-dioxide moiety .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures high-purity final product .

Q. Basic: What spectroscopic methods are critical for structural confirmation?

Answer :

- NMR : ¹H and ¹³C NMR identify substituents (e.g., 2-chlorophenyl methyl protons at δ 4.2–4.5 ppm, ethyl group signals at δ 1.2–1.4 ppm) .

- FT-IR : Confirms S=O (1150–1250 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₂ClN₃O₂S₂: 362.02) .

Q. Advanced: How can researchers investigate the compound’s biological activity and mechanism of action?

Answer :

- In Vitro Assays : Screen against target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric methods .

- Molecular Docking : Simulate binding interactions with protein targets (e.g., homology modeling for thiadiazine-binding sites) .

- SAR Studies : Synthesize analogs (e.g., varying the 2-chlorophenyl or ethyl groups) to correlate structural changes with activity .

Q. Basic: What analytical techniques ensure purity and identity?

Answer :

- HPLC : Use C18 columns with acetonitrile/water gradients (detection at 254 nm) to resolve impurities (e.g., unreacted intermediates) .

- TLC : Monitor reaction progress using silica plates and UV visualization .

- Elemental Analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .

Q. Advanced: How do solvent polarity and proticity influence the compound’s reactivity?

Answer :

- Polar Aprotic Solvents (e.g., DMSO): Stabilize sulfonate intermediates during oxidation, reducing decomposition .

- Protic Solvents (e.g., ethanol): Facilitate hydrogen bonding in crystallization but may promote hydrolysis of the thiadiazine ring .

- Solvent-Free Conditions : Microwave-assisted synthesis can enhance reaction rates and yields for cyclization steps .

Q. Advanced: What strategies are effective for synthesizing derivatives with modified substituents?

Answer :

- Substitution Reactions : Replace the 2-chlorophenyl group via Suzuki coupling (e.g., aryl boronic acids) .

- Reductive Amination : Introduce alkyl/aryl groups at the 4-ethyl position using aldehydes and NaBH₃CN .

- Thiadiazine Ring Expansion : React with hydrazines to form triazole/thiadiazine hybrids .

Q. Advanced: How can reaction mechanisms for key steps (e.g., cyclization) be elucidated?

Answer :

- Kinetic Studies : Monitor intermediate formation via in-situ FT-IR or NMR .

- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation during sulfonation .

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G* level) to identify rate-determining steps .

Q. Basic: What crystallization conditions improve yield and crystal quality?

Answer :

- Solvent Pairing : Slow diffusion of hexane into a DCM solution produces single crystals for XRD .

- Temperature Gradient : Cooling from 60°C to 4°C minimizes amorphous byproducts .

- Additives : Trace ethanol (5% v/v) enhances crystal lattice formation .

Q. Basic: How are spectroscopic data interpreted to confirm functional groups?

Answer :

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) confirm the 2-chlorophenyl group; singlet at δ 3.8 ppm corresponds to the methylene bridge .

- ¹³C NMR : The thiadiazine carbonyl appears at δ 165–170 ppm .

- IR : Absence of N-H stretches (3300–3500 cm⁻¹) confirms complete oxidation to the 1,1-dioxide .

Q. Advanced: How can computational methods predict physicochemical properties?

Answer :

Properties

CAS No. |

206662-15-9 |

|---|---|

Molecular Formula |

C14H13ClN2O3S2 |

Molecular Weight |

356.9 g/mol |

IUPAC Name |

2-[(2-chlorophenyl)methyl]-4-ethyl-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one |

InChI |

InChI=1S/C14H13ClN2O3S2/c1-2-16-12-8-21-9-13(12)22(19,20)17(14(16)18)7-10-5-3-4-6-11(10)15/h3-6,8-9H,2,7H2,1H3 |

InChI Key |

JYGVCYDNTACEGU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CSC=C2S(=O)(=O)N(C1=O)CC3=CC=CC=C3Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.